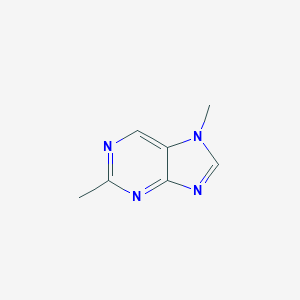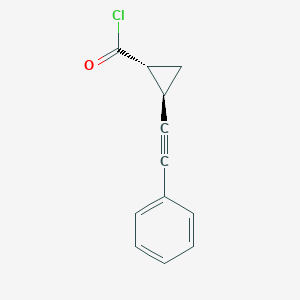
4-Methylbenzyl 4,5-diamino pyrazole sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylbenzyl 4,5-diamino pyrazole sulfate is a chemical compound with the molecular formula C11H16N4O4S . It is primarily used in the cosmetic industry, particularly in hair dyeing products . The compound is known for its ability to impart color to hair, making it a valuable ingredient in various hair dye formulations .
Vorbereitungsmethoden
The synthesis of 4-Methylbenzyl 4,5-diamino pyrazole sulfate involves several steps. One common method includes the reaction of 4-methylbenzyl chloride with 4,5-diaminopyrazole in the presence of a base to form the intermediate product. This intermediate is then treated with sulfuric acid to yield the final product, this compound . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Analyse Chemischer Reaktionen
4-Methylbenzyl 4,5-diamino pyrazole sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Wissenschaftliche Forschungsanwendungen
4-Methylbenzyl 4,5-diamino pyrazole sulfate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 4-Methylbenzyl 4,5-diamino pyrazole sulfate involves its interaction with hair proteins. The compound penetrates the hair shaft and reacts with the keratin proteins, leading to the formation of colored complexes. This reaction is facilitated by the presence of oxidizing agents in hair dye formulations . The molecular targets include the amino acids in the hair proteins, and the pathways involved are primarily oxidative in nature .
Vergleich Mit ähnlichen Verbindungen
4-Methylbenzyl 4,5-diamino pyrazole sulfate can be compared with other hair dye compounds such as:
4-Amino-2-hydroxytoluene: Another hair dye ingredient known for its coloring properties.
2,5-Diaminotoluene sulfate: Used in permanent hair dyes and known for its stability and color intensity.
p-Phenylenediamine: A widely used hair dye ingredient with strong coloring properties but potential allergenic effects.
This compound stands out due to its unique chemical structure, which allows for effective penetration and reaction with hair proteins, resulting in long-lasting color .
Eigenschaften
CAS-Nummer |
173994-77-9 |
|---|---|
Molekularformel |
C11H16N4O4S |
Molekulargewicht |
300.34 g/mol |
IUPAC-Name |
5-[(4-methylphenyl)methyl]-1H-pyrazole-3,4-diamine;sulfuric acid |
InChI |
InChI=1S/C11H14N4.H2O4S/c1-7-2-4-8(5-3-7)6-9-10(12)11(13)15-14-9;1-5(2,3)4/h2-5H,6,12H2,1H3,(H3,13,14,15);(H2,1,2,3,4) |
InChI-Schlüssel |
HATXRCZZBCDOSX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN2C(=C(C=N2)N)N.OS(=O)(=O)O |
Kanonische SMILES |
CC1=CC=C(C=C1)CC2=C(C(=NN2)N)N.OS(=O)(=O)O |
Synonyme |
4-METHYLBENZYL 4,5-DIAMINO PYRAZOLE SULFATE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![[2-[[cyclohexyl(methyl)amino]methyl]pyridin-3-yl] N,N-dimethylcarbamate;oxalic acid](/img/structure/B60529.png)
![2-[(5-Amino-1,3,4-thiadiazol-2-yl)thio]-5-nitrobenzonitrile](/img/structure/B60531.png)
![2-(4-Cyanophenyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B60533.png)
